molecular formula C5H11NS B13071067 Pyrrolidin-2-ylmethanethiol

Pyrrolidin-2-ylmethanethiol

Cat. No.: B13071067
M. Wt: 117.22 g/mol
InChI Key: LKQWWEHOLGUDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-2-ylmethanethiol is a valuable chiral chemical building block that incorporates both a pyrrolidine ring and a thiol functional group, making it a versatile intermediate for medicinal chemistry and drug discovery research. The pyrrolidine scaffold is a fundamental structure in numerous biologically active molecules and pharmaceuticals . This particular derivative is especially useful for researchers designing and synthesizing novel compounds, as the thiol group allows for further functionalization, such as in the formation of disulfide bonds or conjugation to other molecules. Its chiral nature, specifically in the (S)-enantiomer form, is critical for creating stereospecific compounds that can interact with biological targets, such as enzymes . The compound is offered as a hydrochloride salt (CAS 522607-45-0) with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper handling procedures should be followed, and the product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

pyrrolidin-2-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c7-4-5-2-1-3-6-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQWWEHOLGUDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrrolidin 2 Ylmethanethiol and Its Derivatives

Conventional Synthetic Routes to Pyrrolidin-2-ylmethanethiol

The traditional synthesis of this compound often involves multi-step sequences that begin with the construction or functionalization of the pyrrolidine (B122466) ring, followed by the introduction of the crucial thiol moiety.

Direct Synthesis Approaches Involving Pyrrolidine Ring Functionalization

A primary strategy for synthesizing pyrrolidine derivatives involves the functionalization of a pre-existing pyrrolidine ring. nih.gov This can be achieved through various reactions that target specific positions on the ring. For instance, the functionalization of 1-vinyl-2-pyrrolidone at the 3-position can be accomplished through ring-opening reactions with cyclic precursors, allowing for the introduction of different functional groups. researchgate.net

Another approach involves the direct C(sp³)–H bond functionalization of cyclic amines, which is a highly promising strategy for preparing diverse N-heterocyclic compounds. rsc.org This method avoids the need for pre-activation of the substrate and minimizes the formation of by-products. rsc.org For example, N-substituted piperidines can undergo a cascade reaction to form pyrrolidin-2-ones and 3-iodopyrroles, where the selectivity is controlled by the choice of oxidant and additives. rsc.org

Introduction of the Thiol Functionality

Once the pyrrolidine scaffold is in place, the thiol group is typically introduced. This can be achieved through several methods. One common method involves the reaction of a suitable pyrrolidine derivative, often a halide or a tosylate, with a sulfur nucleophile such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. For instance, the synthesis of (1-Methylpyrrolidin-3-yl)methanethiol can involve the introduction of the methanethiol (B179389) group at the 3-position of the pyrrolidine ring using thiolation reagents like thiourea or hydrogen sulfide. smolecule.com

The protection of the thiol group is often a necessary step in multi-step syntheses to prevent its unwanted oxidation or reaction. scispace.com A method for the methoxymethyl (MOM) protection of heterocyclic thiols has been developed using dimethoxymethane (B151124) and a low-valent titanium species, which avoids the use of carcinogenic chloromethyl methyl ether. scispace.com

Stereoselective Synthesis of Enantiopure this compound

The stereochemistry of the pyrrolidine ring is often crucial for the biological activity of its derivatives. Therefore, the development of stereoselective synthetic methods is of high importance. nih.gov Enantiopure this compound can be prepared from chiral starting materials such as L-proline or L-hydroxyproline. nih.govmdpi.com These naturally occurring amino acids provide a readily available source of chirality.

The synthesis often begins with the reduction of the carboxylic acid group of proline to an alcohol, followed by conversion of the alcohol to a leaving group and subsequent displacement with a sulfur nucleophile. For example, (S)-prolinol, obtained by the reduction of proline, is a common starting material for the synthesis of various pyrrolidine-containing drugs. nih.govmdpi.com

A notable application of enantiopure (pyrrolidin-2-yl)methanethiol is in the synthesis of complex molecules. For instance, N-Boc-protected (pyrrolidin-2-yl)methanethiol is used in the preparation of an iron-carbonyl complex which acts as a reagent in the total synthesis of (−)-Salicylihalamide A. researchgate.net

Advanced Synthetic Strategies and Green Chemistry Considerations

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. This includes the use of catalytic systems and emerging techniques that reduce waste and improve atom economy. sid.irmdpi.com

Catalytic Preparations of this compound Analogues

Catalytic methods offer significant advantages in terms of efficiency and selectivity. For example, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for the enantioselective synthesis of pyrrolidines. rsc.org This method allows for the creation of diverse stereochemical patterns from the same starting materials. rsc.org

Furthermore, the use of ionic liquids as catalysts has gained attention. Pyrrolidinium acetate (B1210297), for instance, has been shown to be a green and recyclable catalyst for the synthesis of 2-phenyl benzimidazoles and 2-phenyl benzothiazoles under solvent-free conditions at room temperature. thieme-connect.de Such catalytic systems can potentially be adapted for the synthesis of pyrrolidine thiol derivatives.

The development of novel catalysts, such as a chiral amine-derived iridacycle complex, has enabled the direct synthesis of chiral N-heterocycles from simple racemic diols and primary amines through a "borrowing hydrogen" annulation process. organic-chemistry.org This provides a rapid route to enantioenriched pyrrolidines. organic-chemistry.org

Emerging Techniques in Heterocyclic Thiol Synthesis

Emerging techniques in organic synthesis are continuously being explored to create more sustainable pathways for the preparation of heterocyclic thiols. researchgate.net One such advancement is the use of photoredox catalysis. zioc.ru Scientists have developed a photochemical method for the synthesis of thiols that involves the photoredox-catalyzed cleavage of a C-S bond. zioc.ru This approach allows for the conversion of alkanes, alkenes, and carboxylic acids into thiols in two photochemical steps. zioc.ru

Another green chemistry approach is the use of water as a solvent. An environmentally benign and efficient process for the preparation of thioethers has been developed by reacting alkyl halides and thiols in water in the presence of a base, resulting in high yields and simple work-up. sid.ir Visible-light-promoted hydroxysulfenylation of styrenes with heterocyclic thiols in ethanol, using air as the oxidant, provides another green route to β-hydroxysulfides without the need for external photocatalysts. rsc.org

Laccase-catalyzed oxidative coupling of heterocyclic thiols to their corresponding disulfides using aerial oxygen as the oxidant represents a biocatalytic approach that operates under mild conditions with high yields. rsc.orgbgu.ac.il These advanced and green methodologies hold significant promise for the future synthesis of this compound and its derivatives.

Pyrrolidin 2 Ylmethanethiol in Asymmetric Catalysis and Organic Transformations

Applications as a Chiral Ligand in Transition Metal Catalysis

The integration of the pyrrolidin-2-ylmethanethiol scaffold into ligand design has provided a powerful tool for asymmetric catalysis. The presence of both a nitrogen and a sulfur atom offers bidentate coordination capabilities, while the inherent chirality of the pyrrolidine (B122466) ring provides the necessary stereochemical information to influence the outcome of catalytic reactions.

Formation and Application of Iron-Pyrrolidin-2-ylmethanethiol Complexes

A notable application of this compound is in the formation of iron complexes for asymmetric catalysis. An iron(I)-di(thiolato)hexacarbonyl complex can be readily prepared in situ from triiron dodecacarbonyl (Fe₃(CO)₁₂) and N-Boc-protected (S)-pyrrolidin-2-ylmethanethiol in the presence of a base like triethylamine. This resulting yellow-brown solution contains a catalytically active species used directly without isolation.

This iron complex has proven effective in promoting the asymmetric 1,3-dipolar cycloaddition of nitrones to alkenes. This reaction is a powerful method for constructing five-membered heterocyclic rings, specifically leading to the synthesis of optically active isoxazolines. The chiral environment created by the this compound ligand on the iron center directs the approach of the reactants, leading to high levels of stereocontrol in the product.

Design Principles for this compound-Based Ligands

The design of effective chiral ligands is central to the success of asymmetric catalysis. Ligands based on the this compound framework benefit from several key design principles that allow for the fine-tuning of their steric and electronic properties. oup.com

Modularity and Tunability : The this compound scaffold is highly modular. Modifications can be easily made at the pyrrolidine nitrogen (e.g., with protecting groups like Boc), the carbon backbone, or by creating derivatives of the thiol group. This allows for the creation of a library of ligands with varied properties to screen for optimal performance in a specific catalytic reaction. rsc.orgdiva-portal.org

Bidentate Coordination : The nitrogen of the pyrrolidine ring and the sulfur of the thiol group can act as a bidentate ligand, chelating to a metal center. This chelation creates a rigid and well-defined chiral pocket around the metal, which is crucial for enforcing high stereoselectivity. rsc.orgacs.org

Chiral Environment : The inherent chirality of the pyrrolidine ring, often derived from the natural chiral pool (e.g., from proline), establishes a stereochemically defined environment. semanticscholar.org This chirality is transferred to the catalytic site, influencing the facial selectivity of substrate binding and subsequent bond formation. oup.comsemanticscholar.org The C₂-symmetry principle, often employed in ligand design to reduce the number of possible diastereomeric transition states, can also be incorporated into more complex ligands derived from this basic scaffold. acs.org

The strategic combination of these principles enables the rational design of ligands tailored for specific transition metals and reactions, enhancing both catalytic activity and enantioselectivity. snnu.edu.cn

Mechanistic Investigations of Catalytic Processes Involving Thiolate Ligands

Mechanistic studies on transition metal complexes bearing thiolate ligands have provided fundamental insights into their catalytic roles. While not always specific to this compound, these investigations reveal general principles applicable to this class of ligands. Iron-thiolate complexes are particularly relevant and have been studied in various catalytic transformations. chemrxiv.orgacs.orgacs.org

In many catalytic cycles, the thiolate ligand is not merely a spectator but an active participant. Key mechanistic roles include:

Metal-Ligand Cooperation : The thiol/thiolate group can work in concert with the metal center. For instance, in some hydrogenation reactions, a thiol coordinated to an iron(II) center can become a more potent hydrogen atom donor, facilitating the quenching of radical intermediates in a stereocontrolled manner. chemrxiv.org

Substrate Activation : Cooperative iron-thiolate catalysts can directly activate substrates. In the hydroboration of epoxides, for example, the catalyst can induce ring-opening to form a ferrous-alkoxide intermediate, which is a critical step in the catalytic cycle. acs.orgacs.org This occurs via direct addition of the substrate to the catalyst rather than through activation of the borane (B79455) reagent. acs.org

Proton and Electron Transfer : The sulfur atom of a thiolate ligand can act as a proton acceptor or participate in proton-coupled electron transfer (PCET) events, which are fundamental steps in many redox-neutral catalytic processes. chemrxiv.org

These mechanistic findings underscore the versatility of thiolate ligands in catalysis, highlighting their ability to facilitate bond-breaking and bond-forming steps, stabilize reactive intermediates, and ultimately control the reaction pathway and selectivity. rsc.org

Role in Stereoselective Organic Reactions

Beyond their use as ligands for transition metals, pyrrolidine-based structures are cornerstones of organocatalysis and play a direct role in guiding the stereochemical outcome of various organic reactions. The principles of asymmetric induction are central to these applications. wikipedia.org

Promotion of Dipolar Cycloaddition Reactions

As previously mentioned in the context of its iron complexes, this compound derivatives are instrumental in promoting [3+2] dipolar cycloaddition reactions. The iron(I)-di(N-Boc-(S)-pyrrolidin-2-ylmethylthiolato)hexacarbonyl catalyst facilitates the reaction between nitrones and alkenes to produce highly functionalized and optically active isoxazolidines. nih.govrsc.orgmdpi.com

This transformation is a powerful tool in synthetic chemistry as it allows for the rapid construction of molecular complexity, creating up to three new contiguous stereocenters in a single step. mdpi.com The catalyst's chiral nature, derived from the this compound ligand, is key to controlling the diastereoselectivity and enantioselectivity of the cycloaddition. rsc.org

Table 1: Application of Iron-Pyrrolidin-2-ylmethanethiol Complex in Asymmetric Dipolar Cycloaddition
DipoleDipolarophileCatalyst SystemProductStereoselectivity
NitronesAlkenesIn situ prepared Fe(I) complex with N-Boc-(S)-pyrrolidin-2-ylmethanethiolOptically Active IsoxazolidinesHigh Diastereo- and Enantioselectivity

Asymmetric Induction in Carbon-Carbon Bond-Forming Reactions

The concept of asymmetric induction is fundamental to the use of chiral molecules like this compound in synthesis. wikipedia.orgresearchgate.net Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org

Reactivity and Mechanistic Investigations of Pyrrolidin 2 Ylmethanethiol

Reactivity Profile of the Thiol Group in Pyrrolidin-2-ylmethanethiol

The thiol (-SH) group is a potent nucleophile and is susceptible to oxidation, which dictates a significant portion of the reactivity of this compound.

A characteristic reaction of thiols is their oxidation to form disulfide bridges (-S-S-). This transformation is a key process in various chemical and biological contexts. In the case of this compound, this oxidative coupling can be achieved under mild conditions.

Recent research has demonstrated the feasibility of on-DNA aerial oxidation of various thiols, including this compound, to furnish the corresponding disulfides. acs.org This method highlights a practical approach for creating disulfide-containing molecules in the context of DNA-encoded library synthesis. acs.org The reaction proceeds under ambient conditions and showcases broad applicability. acs.org

The general transformation can be represented as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Where R represents the pyrrolidin-2-ylmethyl group.

Unsymmetrical disulfides can also be synthesized. For instance, a derivative of this compound, tert-butyl 2-((2-mercaptoethyl)carbamoyl)pyrrolidine-1-carboxylate, has been reacted with benzo[d]oxazole-2-thiol to produce an unsymmetrical disulfide. rsc.org

Table 1: Examples of Oxidative Coupling Reactions

Reactant 1 Reactant 2 Product Reaction Type Reference
This compound This compound Bis(pyrrolidin-2-ylmethyl) disulfide Symmetrical Disulfide Formation acs.org

The thiol group of this compound is a strong nucleophile due to the presence of lone pair electrons on the sulfur atom. This nucleophilicity allows it to participate in a variety of addition and substitution reactions.

In nucleophilic substitution reactions, the thiol can act as a nucleophile to displace a leaving group on an electrophilic carbon atom. While specific examples detailing the nucleophilic substitution reactions of this compound are not extensively documented in the readily available literature, the general reactivity of thiols suggests its capability to react with alkyl halides, tosylates, and other electrophiles to form thioethers.

The nucleophilic character of the thiol group also enables it to undergo addition reactions to polarized double bonds, such as those in α,β-unsaturated carbonyl compounds (Michael addition). The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbon of the carbonyl group, leading to the formation of a tetrahedral intermediate. slideshare.net

Pyrrolidine (B122466) Ring Reactivity and Functionalization

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, offers opportunities for various chemical modifications.

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. researchgate.net Derivatization of the pyrrolidine ring, particularly at the nitrogen atom, is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule. clockss.org

In the context of this compound, derivatization can be achieved at both the thiol group and the pyrrolidine nitrogen. A patent for pyrrolidine derivatives as metalloprotease inhibitors describes the synthesis of various derivatives where the thiol group is modified. google.com Furthermore, the nitrogen of the pyrrolidine ring can be functionalized, for example, through acylation or alkylation, to introduce diverse substituents for targeted applications. The synthesis of N-substituted pyrrolidin-2-one derivatives through the condensation of primary amines with γ-butyrolactone provides a general strategy that can be conceptually applied to the derivatization of the pyrrolidine nitrogen in related systems. researchgate.net

Table 2: Potential Derivatization Sites of this compound

Site of Derivatization Type of Reaction Potential Reagents Resulting Functional Group
Thiol Group (-SH) Alkylation Alkyl halides (e.g., CH₃I) Thioether (-S-R)
Thiol Group (-SH) Acylation Acyl chlorides (e.g., CH₃COCl) Thioester (-S-COR)
Pyrrolidine Nitrogen (-NH-) Acylation Acyl chlorides, Anhydrides Amide (-N-COR)

The pyrrolidine ring can undergo various transformations, such as ring-expansion, ring-contraction, and ring-opening reactions, leading to the formation of different heterocyclic systems. While specific examples of ring transformations involving this compound are not prominently reported, studies on related pyrrolidine derivatives provide insight into potential reaction pathways.

For instance, the ring expansion of certain pyrrolidine derivatives to piperidines has been documented. nih.gov Conversely, ring contraction of piperidine (B6355638) derivatives to form pyrrolidin-2-ones has also been achieved. rsc.org These transformations often proceed through cascade reactions involving the formation of key intermediates. rsc.org The synthesis of pyrrolizine derivatives from 2-nitromethylene-pyrrolidine demonstrates another type of ring transformation where the initial pyrrolidine ring is incorporated into a bicyclic system. clockss.org

Coordination Chemistry of Pyrrolidin 2 Ylmethanethiol

Metal-Ligand Complexation Studies with Pyrrolidin-2-ylmethanethiol

Comprehensive studies focusing solely on the metal-ligand complexation of this compound are sparse. However, based on the functional groups present—a secondary amine within the pyrrolidine (B122466) ring and a thiol group—this ligand is anticipated to be a versatile chelating agent for a variety of transition metal ions.

Specific synthetic protocols and detailed characterization data for metal complexes of this compound are not extensively reported in peer-reviewed literature. Generally, the synthesis of such complexes would likely involve the reaction of a metal salt with the this compound ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry, would be crucial in determining the final product.

Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and S-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would help in elucidating the structure of the complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes.

X-ray Crystallography: To determine the precise three-dimensional structure of the complexes in the solid state.

Without experimental data, a representative data table cannot be generated.

This compound possesses two potential donor atoms: the nitrogen of the pyrrolidine ring and the sulfur of the thiol group. This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) suggests that it could coordinate to a wide range of metal ions, from soft metals like Pd(II) and Pt(II) to borderline metals like Cu(II), Ni(II), and Co(II). The stereochemistry of the chiral center at the 2-position of the pyrrolidine ring could also influence the geometry and properties of the resulting metal complexes.

The electronic and geometric structures of this compound metal complexes would be highly dependent on the metal ion, its oxidation state, and the coordination number. For example, with square-planar preferring ions like Pd(II) or Pt(II), a square-planar geometry would be expected. With ions like Co(II) or Zn(II), tetrahedral or octahedral geometries could be formed, with the latter potentially involving additional ligands or solvent molecules in the coordination sphere.

Computational methods, such as Density Functional Theory (DFT), would be valuable tools to complement experimental data in understanding the electronic structure, bonding, and preferred geometries of these complexes.

Applications of this compound Metal Complexes

While specific applications for metal complexes of this compound are not documented, the properties of related chiral aminothiol complexes suggest potential uses in catalysis and the stabilization of reactive species.

Chiral metal complexes are widely used as catalysts in asymmetric synthesis. The presence of a chiral center in this compound makes its metal complexes promising candidates for enantioselective catalysis. Potential applications could include reactions such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. The combination of the pyrrolidine ring, a common feature in many successful chiral catalysts, and the coordinating thiol group could lead to unique catalytic activities and selectivities.

A hypothetical data table for a catalytic application is presented below, illustrating the type of data that would be generated from such research.

EntryCatalyst (mol%)SubstrateProductYield (%)Enantiomeric Excess (%)
1[M(this compound)₂]Example Substrate AExample Product A--
2[M'(this compound)Cl]Example Substrate BExample Product B--
Data is hypothetical and for illustrative purposes only.

The coordination of a reactive species to a metal center can significantly alter its stability and reactivity. The thiol group in this compound, upon deprotonation, forms a thiolate ligand which can stabilize metal ions in various oxidation states. This property could be exploited to stabilize otherwise transient or highly reactive intermediates in a chemical reaction. For example, a metal complex of this compound could potentially stabilize a reactive radical species, allowing for its characterization or its controlled reaction with another substrate. However, no specific examples of this application for this compound have been found in the scientific literature.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of "Pyrrolidin-2-ylmethanethiol". Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise arrangement of atoms and their connectivity can be determined.

Proton and Carbon-13 NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the methanethiol (B179389) group. The protons on the pyrrolidine ring would appear as complex multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The proton at the chiral center (C2) would likely resonate as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the protons on the methanethiol side chain. The methylene protons of the methanethiol group (-CH₂-SH) would likely appear as a doublet, further split by the thiol proton, in the range of 2.5-3.0 ppm. The thiol proton (-SH) itself typically presents as a broad singlet or a triplet, depending on the solvent and concentration, and its chemical shift can vary significantly but is often found between 1.0 and 2.0 ppm. The N-H proton of the pyrrolidine ring would also give rise to a characteristically broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "this compound," distinct signals are anticipated for each of the five carbon atoms. The carbon of the methanethiol group (-CH₂-SH) would likely resonate in the range of 20-30 ppm. The carbons of the pyrrolidine ring are expected to appear in the region of 25-60 ppm, with the carbon atom bonded to the nitrogen (C5) and the chiral carbon (C2) appearing at the lower field end of this range. mdpi.comvibrantpharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-H Multiplet, ~3.0-3.5 ~55-65
C3-H₂ Multiplet, ~1.6-2.0 ~25-35
C4-H₂ Multiplet, ~1.6-2.0 ~25-35
C5-H₂ Multiplet, ~2.8-3.3 ~45-55
N-H Broad singlet, variable -
-CH₂-SH Doublet of triplets, ~2.5-3.0 ~20-30

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the "this compound" molecule, two-dimensional (2D) NMR techniques are employed. scielo.br

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between the C2 proton and the protons on C3 and the methanethiol side chain, as well as the couplings between the adjacent methylene groups within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the proton signal of the -CH₂-SH group to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can provide insights into the three-dimensional structure and preferred conformation of the pyrrolidine ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of "this compound". The nominal molecular weight of "this compound" (C₅H₁₁NS) is approximately 117.21 g/mol . chiralen.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 117.

The fragmentation of "this compound" would likely proceed through several characteristic pathways. A common fragmentation for pyrrolidine derivatives is the loss of the side chain, which in this case would lead to a fragment corresponding to the pyrrolidinyl cation. wvu.eduwvu.eduresearchgate.net Another likely fragmentation is the alpha-cleavage, where the bond between the C2 carbon and the methanethiol group breaks, or the bond between the C2 and C3 carbons of the ring cleaves.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Predicted Fragment Structure/Identity Fragmentation Pathway
117 [C₅H₁₁NS]⁺ Molecular Ion (M⁺)
70 [C₄H₈N]⁺ Loss of -CH₂SH radical
84 [C₄H₈NS]⁺ Loss of SH radical from a rearranged ion

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy provide a vibrational fingerprint of the molecule by probing the characteristic vibrations of its functional groups. elsevier.comnih.govelsevier.com

In the IR spectrum of "this compound," the following characteristic absorption bands are expected:

N-H Stretch: A moderate to weak, somewhat broad absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretch: Multiple absorptions in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the pyrrolidine ring and the methanethiol side chain.

S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹, which is a hallmark of a thiol group.

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The S-H stretching vibration, which is often weak in the IR spectrum, typically gives a more intense signal in the Raman spectrum. nih.gov The C-S stretching vibration is also expected to be visible in the Raman spectrum, likely in the 600-800 cm⁻¹ region.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for the separation of its enantiomers, as it is a chiral molecule.

Gas Chromatography (GC): Due to its volatility, "this compound" is amenable to analysis by Gas Chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities. nih.govmdpi.commdpi.comresearchgate.net A variety of capillary columns with different polarities could be employed for its separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and chiral separations. For purity analysis, reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a standard approach. Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., < 220 nm) or the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer would be necessary.

For the separation of the enantiomers of "this compound," chiral HPLC is the method of choice. mdpi.comnih.govsemanticscholar.orgresearchgate.netsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including amines. nih.gov The mobile phase conditions, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, would need to be optimized to achieve baseline separation of the two enantiomers.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Pyrrolidin-2-ylmethanethiol, DFT calculations can elucidate its reactivity, stability, and electronic properties, which are governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. In molecules containing both a pyrrolidine (B122466) ring and a thiol group, the HOMO is often localized on the sulfur atom due to its lone pairs of electrons, making it a primary site for electrophilic attack. The LUMO, conversely, may be distributed across the molecule, indicating potential sites for nucleophilic attack. acs.org

DFT calculations are also employed to compute various chemical reactivity descriptors. nih.gov These descriptors provide a quantitative measure of the molecule's behavior in chemical reactions. For a molecule like this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack through analysis of the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution, with negative potential (typically colored red) indicating electron-rich regions (like the sulfur and nitrogen atoms) that are prone to electrophilic attack, and positive potential (blue) indicating electron-poor regions susceptible to nucleophilic attack. scispace.com

Furthermore, DFT is instrumental in studying reaction mechanisms. For instance, the nucleophilic substitution reaction involving the thiol group can be modeled to determine the transition state structures and activation energies, thereby predicting the reaction's feasibility and kinetics. acs.org Studies on similar thiol-containing compounds have used DFT to show that charge transfer from the thiol nucleophile to the electrophile is a key feature of the transition state. acs.org

Illustrative Data Table: Calculated Electronic Properties of Pyrrolidine Derivatives This table presents hypothetical DFT-calculated electronic properties for this compound based on typical values for similar heterocyclic and thiol-containing compounds.

Property Calculated Value Significance
EHOMO -6.5 eV Indicates electron-donating capability (nucleophilicity)
ELUMO 1.2 eV Indicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap (ΔE) 7.7 eV Relates to chemical reactivity and stability
Dipole Moment (μ) 2.1 D Measures overall polarity of the molecule
Ionization Potential (IP) 6.5 eV Energy required to remove an electron

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological targets. researchgate.net

A key aspect of this compound's structure is the five-membered pyrrolidine ring. This ring is not planar and undergoes a dynamic motion known as "puckering." acs.org The two main puckering conformations are the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and the "twist" (where no four atoms are coplanar). researchgate.net MD simulations can map the energy landscape of the ring, identifying the most stable pucker conformations and the energy barriers between them. researchgate.net Studies on proline, an amino acid with a pyrrolidine ring, have extensively used MD to show that the ring's pucker is influenced by factors like the cis/trans isomerization of the preceding peptide bond and interactions with neighboring residues. nih.govnih.gov For this compound, the substitution at the C2 position with a methanethiol (B179389) group would significantly influence the preferred puckering state.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated box of water or another solvent, researchers can observe the formation and dynamics of hydrogen bonds between the solvent and the molecule's nitrogen and sulfur atoms. nih.gov These simulations can reveal how the molecule is solvated and can predict properties like its radius of gyration in different states. biorxiv.org When studying potential interactions with a biological target, MD simulations can model the binding process, showing how the ligand (this compound) adapts its conformation to fit into a binding pocket and quantifying the stability of the resulting complex. elsevierpure.com

Illustrative Data Table: Conformational States of the Pyrrolidine Ring from MD Simulations This table provides a hypothetical summary of results from an MD simulation, illustrating the analysis of pyrrolidine ring puckering, a key conformational feature.

Pucker Conformation Population (%) Average Pucker Amplitude (Q, Å) Key Dihedral Angles (degrees)
Cγ-endo (Envelope) 65% 0.40 χ1: -30, χ2: 35
Cγ-exo (Envelope) 30% 0.38 χ1: 25, χ2: -32

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, which include methods like DFT and higher-level ab initio techniques, are essential for the detailed analysis of chemical reaction pathways. researchgate.net These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For this compound, these calculations can be applied to understand its synthesis and reactivity. The thiol (-SH) group is a key functional group, known to act as a potent nucleophile, especially in its deprotonated thiolate (S⁻) form. chemistrysteps.com Quantum chemical calculations can model nucleophilic substitution (SN2) or Michael addition reactions where the thiol group attacks an electrophilic center. nih.govnih.gov

A typical reaction pathway analysis involves:

Locating Stationary Points: Geometries of reactants, products, and any potential intermediates are optimized to find their lowest energy structures.

Transition State Searching: The structure of the transition state (the highest point on the minimum energy path) is located. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the correct pathway has been identified. researchgate.net

For example, the reaction of this compound with an alkyl halide could be studied to understand the SN2 mechanism at the sulfur atom. Calculations would provide the activation energy, reaction energy, and details about the geometry of the trigonal bipyramidal transition state. acs.org Similarly, its oxidation pathways, a common reaction for thiols, can be investigated to understand how disulfide bonds or sulfenic acids might form. nih.gov

Illustrative Data Table: Energy Profile for a Hypothetical SN2 Reaction This table shows a hypothetical energy profile for the reaction of this compound with methyl chloride, as would be determined by quantum chemical calculations.

Species Relative Energy (kcal/mol) Description
Reactants (this compound + CH3Cl) 0.0 Starting materials
Transition State +15.5 Activation barrier for the reaction

Computational Design and Prediction of this compound Analogues and their Interactions

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the in silico design of novel molecules with desired properties. nih.gov Starting with a parent structure like this compound, computational methods can be used to design and evaluate analogues with potentially enhanced activity, better selectivity, or improved pharmacokinetic properties. mdpi.com

The design process often involves scaffold hopping or functional group modification. For this compound, analogues could be designed by:

Altering the substitution pattern on the pyrrolidine ring.

Replacing the thiol with other functional groups (e.g., hydroxyl, amine).

Extending the carbon chain between the ring and the thiol.

Once a library of virtual analogues is created, their properties can be predicted computationally. DFT calculations can be used to predict how modifications will affect the electronic properties and reactivity of the molecule. scirp.org For instance, adding an electron-withdrawing group to the pyrrolidine ring would likely lower the HOMO energy, potentially making the thiol group less nucleophilic.

To predict interactions, molecular docking is a widely used technique. nih.gov This method predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme active site. The virtual analogues of this compound would be docked into the binding site of a target protein, and a scoring function would estimate the binding affinity. This allows for the rapid screening of many compounds to identify those most likely to be potent binders. mdpi.com The most promising candidates from docking can then be subjected to more rigorous (and computationally expensive) MD simulations to assess the stability of the predicted binding pose and to calculate binding free energies more accurately. nih.gov This hierarchical approach allows for the efficient exploration of chemical space to design novel molecules based on the this compound scaffold. nih.gov

Illustrative Data Table: In Silico Screening of Designed Analogues This hypothetical table shows the results of a virtual screening campaign for analogues of this compound against a target enzyme.

Analogue ID Modification Docking Score (kcal/mol) Predicted H-Bonds Key Interacting Residue
P2M-Parent None -6.5 2 Cys25, His159
P2M-A01 4-hydroxy on ring -7.8 4 Cys25, His159, Asp158
P2M-A02 N-methyl on ring -6.2 1 Cys25
P2M-A03 Thiol to hydroxyl -5.1 3 His159, Asp158

Pyrrolidin 2 Ylmethanethiol in the Synthesis of Complex Molecular Architectures

Contribution to Total Synthesis of Natural Products

The pyrrolidine (B122466) ring is a privileged scaffold found in a vast array of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. mdpi.comresearchgate.net Synthetic strategies targeting these molecules often rely on chiral precursors to establish the desired stereochemistry. While direct total syntheses commencing with pyrrolidin-2-ylmethanethiol are not extensively documented in readily available literature, the structural motif of a substituted pyrrolidine is central to numerous synthetic endeavors.

For instance, the total synthesis of alkaloids like alexine (B40350) often involves the construction of a functionalized pyrrolidine core as a key intermediate. nih.gov Synthetic approaches may utilize chiral α-amino aldehydes to build the pyrrolidine ring through stereoselective annulation reactions. nih.gov The strategic value of a building block like this compound lies in the potential for the thiol group to act as a powerful nucleophile for introducing sulfur or for forming carbon-sulfur bonds that are later transformed into other key functionalities within the target natural product. The pyrrolidine fragment itself is a crucial component of many natural peptide hormones and alkaloids such as nicotine, hygrine, and cuscohygrine. mdpi.com

The table below illustrates examples of natural product classes where the pyrrolidine scaffold, the core of this compound, is a defining structural feature.

Natural Product ClassRepresentative Example(s)Key Synthetic Strategy for Pyrrolidine Core
Pyrrolizidine AlkaloidsAlexineStereoselective [3+2] annulation reactions nih.gov
Pyrrolidine AlkaloidsHygrine, CuscohygrineRoutes starting from proline or related precursors mdpi.comepa.gov
Indole AlkaloidsStemmadenineBiosynthetically derived from tryptamine (B22526) rsc.org
Tropane AlkaloidsAtropine, CocaineSynthetically accessible from pyrrolidine precursors mdpi.com

This table showcases natural products containing the core pyrrolidine structure, highlighting the importance of this scaffold in medicinal chemistry.

Integration into the Synthesis of Biologically Relevant Heterocyclic Frameworks

The thiol group of this compound is a highly versatile functional handle for constructing more complex, sulfur-containing heterocyclic systems. Sulfur-containing heterocycles are prominent in medicinal chemistry, with scaffolds like thiazoles, thiophenes, and benzothiazoles appearing in numerous FDA-approved drugs. nih.govnih.gov The nucleophilicity of the thiol allows it to participate in a variety of cyclization reactions to form these valuable frameworks.

For example, thiols are common starting materials in the synthesis of:

Thiazoles: By reacting with α-haloketones (Hantzsch thiazole (B1198619) synthesis).

Thiophenes: Through cyclocondensation reactions with appropriate dicarbonyl or acetylenic compounds. researchgate.netumich.edu

Thioethers and Sulfones: Which are themselves important functional groups in many pharmaceuticals. nih.gov

The pyrrolidine moiety often imparts desirable pharmacokinetic properties, such as improved solubility and the ability to form hydrogen bonds, while also providing a three-dimensional structure that can enhance binding to biological targets. nih.gov The combination of the pyrrolidine ring and a synthetically adaptable thiol group makes this compound a valuable precursor for generating libraries of novel heterocyclic compounds for drug discovery. The synthesis of substituted 5-(pyrrolidin-2-yl)tetrazoles and their application in asymmetric reactions further demonstrates the utility of the pyrrolidine scaffold in creating complex, biologically active molecules. researchgate.net

Utility in DNA-Encoded Library (DEL) Synthesis and Chemical Biology

One of the most powerful applications of this compound and its derivatives is in the construction of DNA-Encoded Libraries (DELs) for drug discovery. chemrxiv.org DEL technology enables the synthesis and screening of immense collections of compounds by attaching a unique DNA barcode to each chemical structure. nih.gov

A notable example is the creation of a combinatorial library of mercaptoacyl pyrrolidines. nih.govresearchgate.netnih.gov In this approach, a pyrrolidine scaffold, derived conceptually from precursors like this compound, is elaborated on a solid support. The library is built using a "split-and-pool" synthesis strategy, where at each step of chemical diversification, a corresponding DNA tag is ligated to the growing barcode. nih.gov

This library of highly functionalized pyrrolidines was screened for activity against angiotensin-converting enzyme (ACE), a key target for hypertension treatment. nih.govnih.gov The screening identified several extremely potent inhibitors. researchgate.netpnas.org The structure of the active compounds could be readily determined by sequencing the DNA tags of the "hit" molecules. researchgate.net The most potent inhibitor discovered from this library exhibited a Kᵢ of 160 pM, which was approximately three times more active than the established drug captopril (B1668294) in the same assay. researchgate.netpnas.org This work highlights how the pyrrolidine-thiol scaffold can be used to generate vast chemical diversity and rapidly identify high-affinity ligands for important biological targets. nih.gov

The table below summarizes the key findings from the screening of the mercaptoacyl pyrrolidine library against ACE. nih.govnih.govresearchgate.net

Identified Inhibitor StructureMercaptoacyl GroupR¹ GroupR² GroupACE Inhibition (Kᵢ)
Compound A2-S-Mercaptoisobutyryl(S)-ProlineN-Benzylglycine160 pM researchgate.netpnas.org
Compound B3-S-Mercaptopropionyl(S)-ProlineN-BenzylglycinePotent
Compound CMercaptoacetyl(S)-ProlineN-BenzylglycineActive
Captopril (Reference)3-Mercapto-2-methylpropionyl(S)-Proline-~480 pM

This interactive table details the structure-activity relationship of potent Angiotensin-Converting Enzyme (ACE) inhibitors identified from a DNA-encoded library based on a mercaptoacyl pyrrolidine scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.